

A Deep Dive into the Immunodominance of Influenza Nucleoprotein Epitope (311-325)

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This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This peptide is a critical focus in influenza research due to its status as an immunodominant, MHC class II-restricted epitope. It consistently elicits robust CD4+ T-cell responses, making it a key target for understanding host immunity and for the development of broadly protective or "universal" influenza vaccines. This document details the epitope's characteristics, the nature of the T-cell response it provokes, the pathways of its presentation, and the experimental protocols used for its study.

Epitope Characteristics and Significance

The influenza NP(311-325) peptide is a well-characterized immunodominant epitope derived from the viral nucleoprotein, a relatively conserved internal protein of the influenza A virus.^{[1][2]} Its immunodominance means that the host's immune system mounts a frequent and strong response to this specific fragment over other potential epitopes.

This epitope is presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A^b allele in the commonly used C57BL/6 mouse model, leading to the activation of CD4+ T helper cells.^{[3][4][5][6]} These activated CD4+ T cells are crucial for orchestrating an effective adaptive immune response, including providing help to B cells for antibody production and enhancing the function of cytotoxic CD8+ T cells.

Table 1: Characteristics of **Influenza NP (311-325)** Epitope

Characteristic	Description	Reference
Peptide Sequence	QVYSLIRPNENPAHK	[1][6]
Source Protein	Influenza A Virus Nucleoprotein (NP)	[2][7]
Sequence Position	Amino acids 311-325	[1][6]
MHC Restriction	Class II (I-A ^b in C57BL/6 mice)	[3][4][5]
Immune Response	Induces strong CD4+ T-cell activation and IFN-γ production	[1][2][7]
Conservation	The epitope is highly conserved across various influenza A strains.	[8][9]

The Nature of the T-Cell Response

The NP(311-325) epitope is known for eliciting a potent Th1-polarized immune response, characterized by the production of interferon-gamma (IFN-γ).[2][7] This cytokine is critical for antiviral immunity. Studies have shown that memory CD4+ T cells specific for this epitope can direct protective responses in the lungs during a subsequent infection.[4]

While it is a focal point of the immune response, it's important to note its relative contribution. Research indicates that the NP(311-325)-specific CD4+ T-cell population constitutes approximately 5% of the total influenza A virus-specific CD4+ T-cell response in the lungs of infected mice.[5] In vaccinated mice, NP(311)-specific CD4+ T cells can make up around 2% of the CD4+ T cells in the lung tissue.[8] This highlights that while NP(311-325) is a significant target, the overall CD4+ T-cell response is diverse and targets multiple epitopes across various viral proteins.[5] The epitope is also utilized in studies to track antigen-specific regulatory T-cell (Treg) responses during infection.[1][10]

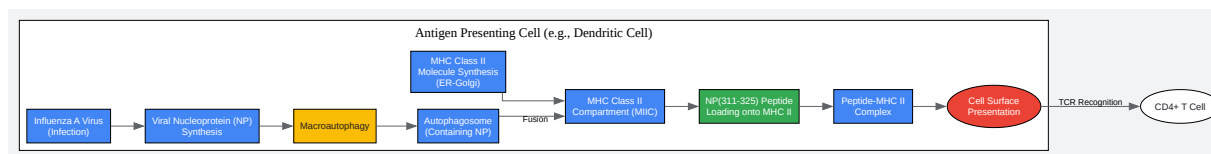
Table 2: Quantitative T-Cell Responses to NP (311-325)

Experimental Context	Location	T-Cell Population	Frequency / Response	Reference
Influenza A Virus Infection	Lungs	NP(311-325)-specific CD4+ T cells	Represents ~5% of the total IAV-specific CD4+ T-cell response.	[5]
Mosaic NP (MNP) Vaccination	Lungs	NP(311)-specific CD4+ T cells	Constitutes ~2% of total lung CD4+ T cells 8 days post-vaccination.	[8]
Influenza A Virus Infection	Spleen and Lungs	Memory CD4+ T cells	Measurable frequency detected by ELISpot and Intracellular Cytokine Staining post-infection.	[4]

Antigen Processing and Presentation Pathway

Unlike exogenous antigens that are typically presented by MHC class II, the endogenous NP(311-325) epitope is processed and presented through a specialized pathway involving macroautophagy.[3] During influenza virus infection, viral proteins are synthesized within the host cell. The macroautophagy pathway engulfs portions of the cytoplasm, including newly synthesized viral proteins, into autophagosomes.

A study has shown that in dendritic cells, influenza A virus infection promotes the fusion of these autophagosomes with MHC class II compartments (MIICs) rather than lysosomes.[3] This diversion allows the encapsulated viral proteins to be processed into peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T cells. This entire process is dependent on the de novo synthesis of both the viral antigen and MHC molecules and requires a functional ER-Golgi network for transport.[3]



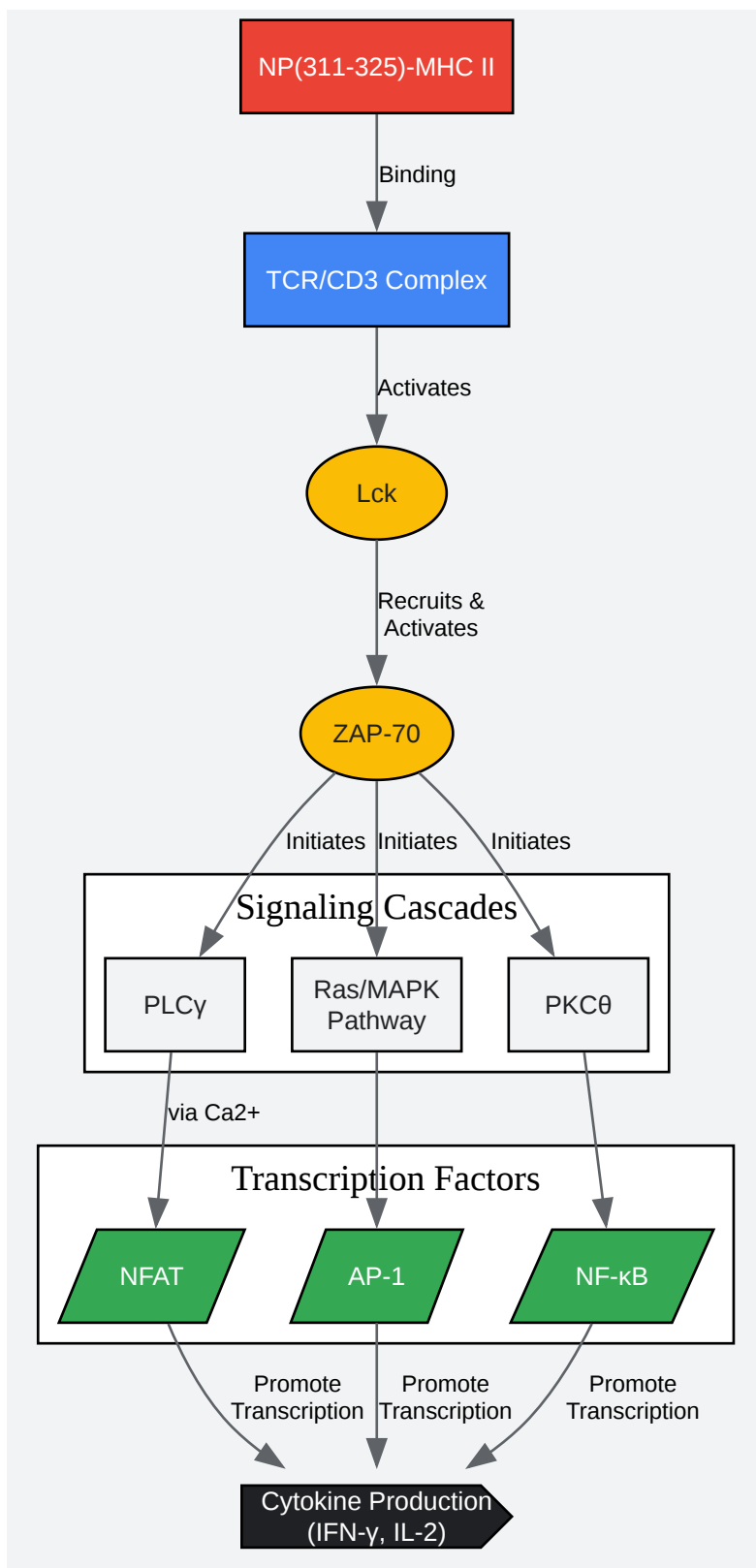
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Caption: Endogenous presentation of NP(311-325) via macroautophagy.

T-Cell Receptor Signaling Pathway

Recognition of the NP(311-325)-MHC II complex by the T-cell receptor (TCR) on a specific CD4+ T cell initiates a cascade of intracellular signaling events.^[11] This activation begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR/CD3 complex by kinases like Lck.^[11] This, in turn, recruits and activates ZAP-70, a critical kinase that propagates the signal downstream.

The ZAP-70-initiated cascade branches into several key signaling modules, ultimately leading to the activation of transcription factors including NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells).^[12] These transcription factors move into the nucleus and work together to drive the expression of genes essential for T-cell activation, proliferation, and effector function, most notably the gene for IL-2, a crucial cytokine for T-cell survival, and IFN- γ , the hallmark cytokine of the Th1 response to this epitope.^[12]



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Caption: Simplified TCR signaling cascade upon epitope recognition.

Experimental Protocols

The study of NP(311-325) immunodominance relies on several key immunological assays. Detailed methodologies are provided below.

Intracellular Cytokine Staining (ICS) for IFN- γ

This protocol is used to identify and quantify NP(311-325)-specific CD4⁺ T cells based on their production of IFN- γ following stimulation.

Methodology:

- **Cell Preparation:** Prepare a single-cell suspension from spleen or lung tissue harvested from influenza-infected or vaccinated mice.[\[4\]](#)
- **Stimulation:** Aliquot approximately $1-2 \times 10^6$ cells per well in a 96-well plate. Stimulate the cells for 4-6 hours at 37°C with:
 - **Test Condition:** NP(311-325) peptide (typically 1-5 $\mu\text{g/mL}$).
 - **Negative Control:** Medium alone or an irrelevant peptide.
 - **Positive Control:** A mitogen like PMA/Ionomycin.
- **Protein Transport Inhibition:** Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.[\[4\]](#) This traps cytokines, like IFN- γ , inside the cell.
- **Surface Staining:** Wash the cells and stain for surface markers to identify CD4⁺ T cells. This typically includes fluorescently-labeled antibodies against CD3, CD4, and a viability dye. Incubate for 20-30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. This allows antibodies to access intracellular targets.
- **Intracellular Staining:** Stain the permeabilized cells with a fluorescently-labeled anti-IFN- γ antibody. Incubate for 30-45 minutes at 4°C.

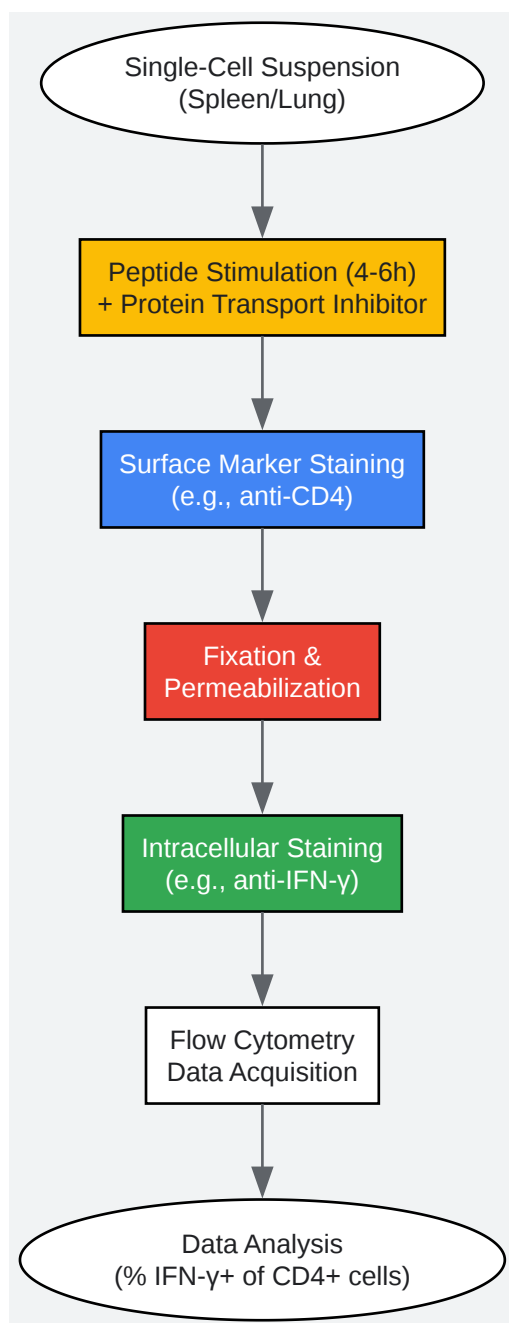
- **Data Acquisition:** Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- **Analysis:** Gate on live, single CD3+CD4+ lymphocytes and determine the percentage of cells that are positive for IFN- γ in the test condition compared to the negative control.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

- **Plate Coating:** Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN- γ . Incubate overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
- **Cell Plating and Stimulation:** Prepare a single-cell suspension of splenocytes or other immune cells. Add cells to the wells in serial dilutions. Stimulate with NP(311-325) peptide, a negative control, and a positive control (e.g., PHA or anti-CD3 antibody).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, secreted IFN- γ is captured by the antibody on the membrane.
- **Detection:** Discard the cells and wash the plate thoroughly. Add a biotinylated detection antibody against IFN- γ . Incubate for 2 hours at 37°C.
- **Enzyme Conjugation:** Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1-2 hours at room temperature.
- **Spot Development:** Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where individual cells secreted IFN- γ .
- **Analysis:** Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.



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Caption: General workflow for Intracellular Cytokine Staining (ICS).

MHC Class II Tetramer Staining

This technique uses fluorescently labeled MHC class II molecules folded around the NP(311-325) peptide to directly stain and quantify T cells with specific TCRs.

Methodology:

- Cell Preparation: Prepare a single-cell suspension from relevant tissues (e.g., lung, lymph nodes).[10]
- Tetramer Staining: Incubate $1-5 \times 10^6$ cells with the I-A^b NP(311-325) tetramer reagent (e.g., PE- or APC-labeled). This staining is typically performed at 37°C for 30-60 minutes to allow for optimal binding.[8][10]
- Surface Staining: Following tetramer incubation, add a cocktail of antibodies against surface markers (e.g., anti-CD4, anti-CD3, viability dye) and incubate for a further 20-30 minutes at 4°C.
- Washing and Acquisition: Wash the cells to remove unbound reagents and acquire data on a flow cytometer.
- Analysis: Gate on live, single CD4⁺ lymphocytes and identify the population of cells that are positive for the NP(311-325) tetramer. This provides a direct quantification of the epitope-specific T-cell frequency.

Conclusion

The influenza nucleoprotein epitope NP(311-325) remains a cornerstone of influenza immunology research. Its high degree of conservation and its ability to elicit a strong, immunodominant CD4⁺ T-cell response make it an attractive target for next-generation vaccines aimed at providing broad, cross-strain protection. A thorough understanding of its presentation, the T-cell response it induces, and the methods used to study it are essential for scientists and developers working to combat the persistent threat of influenza.

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